Isocyanoacetonitrile

Description

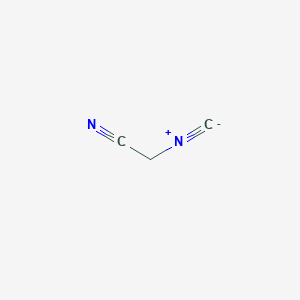

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanoacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2/c1-5-3-2-4/h3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYMPMDJXMQKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464274 | |

| Record name | isocyanoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-25-9 | |

| Record name | isocyanoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Isocyanoacetonitrile

Laboratory Synthesis Approaches

The controlled synthesis of isocyanoacetonitrile in a laboratory setting is predominantly accomplished through solution-phase routes, with ongoing research exploring more efficient and sustainable strategies.

Solution-Phase Synthetic Routes

The most established method for synthesizing this compound involves the chemical dehydration of a formamide (B127407) precursor.

The primary laboratory-scale synthesis of this compound is achieved through the dehydration of N-(cyanomethyl)formamide. This reaction typically employs a dehydrating agent in the presence of a base. A common and well-documented protocol uses phosphorus oxychloride (POCl₃) as the dehydrating agent and a tertiary amine, such as triethylamine (B128534) (Et₃N), as a base. mdpi.com

The reaction is generally conducted at low temperatures, ranging from –50°C to 0°C, to minimize side reactions like polymerization or hydrolysis of the highly reactive this compound product. The choice of solvent can influence reaction yield, with dichloromethane (B109758) and tetrahydrofuran (B95107) being effective options. mdpi.com Some modern approaches have explored solvent-free conditions, using triethylamine itself as the reaction medium, which can lead to high yields and purity in very short reaction times. nih.gov Under optimal conditions, such as rapid quenching and vacuum distillation for isolation, yields for this dehydration reaction can exceed 70%.

| Parameter | Condition | Source(s) |

| Precursor | N-(Cyanomethyl)formamide | |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | mdpi.com |

| Base | Triethylamine (Et₃N) | nih.gov |

| Temperature | -50°C to 0°C | |

| Solvent | Dichloromethane, Tetrahydrofuran, or solvent-free (Triethylamine) | mdpi.comnih.gov |

| Reported Yield | >70% |

This table presents typical conditions for the solution-phase synthesis of this compound via dehydration.

The dehydration of N-(cyanomethyl)formamide using phosphorus oxychloride and a tertiary amine is understood to proceed through a multi-step mechanism. This process is a variation of the Hofmann isocyanide synthesis.

The reaction is initiated by the nucleophilic attack of the formamide's carbonyl oxygen on the phosphorus atom of phosphorus oxychloride. This is followed by the elimination of intermediates to form a key species, an imidoyl chloride. The tertiary amine base, typically triethylamine, then facilitates the elimination of hydrogen chloride (HCl) from the imidoyl chloride intermediate. This final elimination step results in the formation of the isocyanide functional group, yielding this compound. The base plays a crucial role by neutralizing the HCl generated, which drives the reaction equilibrium toward the final product.

Dehydration Protocols Utilizing N-(Cyanomethyl)formamide

Emerging Synthetic Strategies

Research into isocyanide synthesis has led to the development of alternative dehydration methods, focusing on principles of green chemistry such as increased safety, reduced waste, and milder reaction conditions. rsc.orgacs.org While not all have been specifically documented for this compound, they represent emerging strategies applicable to its synthesis from N-(cyanomethyl)formamide.

One such strategy involves replacing phosphorus oxychloride with other dehydrating agents. Reagents that have been successfully used for converting various formamides to isocyanides include:

p-Toluenesulfonyl chloride (p-TsCl): In the presence of pyridine, p-TsCl has been shown to be an effective and less toxic alternative to POCl₃ for the synthesis of aliphatic isocyanides, offering a simplified reaction protocol and work-up. rsc.orgresearchgate.net

Burgess Reagent: This mild, halide-free reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is effective for dehydrating formamides to isocyanides, often at room temperature in a solvent like dichloromethane. psu.edu It is particularly useful when substrates are sensitive to the harsher conditions of traditional halide-based systems. psu.edu

Furthermore, optimizing reaction conditions aligns with sustainable chemistry principles. The use of solvent-free reactions, where an excess of a liquid base like triethylamine also serves as the reaction medium, has been shown to produce isocyanides in nearly quantitative yields with high purity and minimal waste. mdpi.comnih.gov

Gas-Phase Formation Mechanisms

This compound has been proposed to form in the gas phase, particularly in the low-pressure and low-temperature conditions characteristic of interstellar space and planetary atmospheres like that of Titan. These formation pathways are typically mediated by highly reactive radical species.

Radical-Mediated Formation Pathways

Theoretical and experimental studies suggest several viable radical-mediated pathways for the formation of this compound in the gas phase. These reactions are often barrierless and exoergic, making them efficient at the cold temperatures of the interstellar medium (ISM). arxiv.org

Key proposed radical-mediated formation routes include:

Reaction of Cyanomethyl and Cyano Radicals: The association of a cyanomethyl radical (•CH₂CN) with a cyano radical (•CN) is a potential pathway.

Reaction of Cyanoacetylene (B89716) and Methylidyne Radicals: In environments like the upper atmosphere of Titan, a proposed dominant mechanism involves the reaction between cyanoacetylene (HC₃N) and the methylidyne radical (CH•).

Reaction of Electronically Excited Nitrogen with Vinyl Cyanide: The reaction of an electronically excited nitrogen atom (N(²D)) with vinyl cyanide (CH₂=CHCN) can lead to various C₃H₂N₂ isomers, including this compound, through the formation and subsequent rearrangement of cyclic and linear intermediates.

These radical-driven reactions are crucial for chemical evolution models of extraterrestrial environments, suggesting that this compound could be a detectable species in the ISM. arxiv.org

| Reactant 1 | Reactant 2 | Proposed Environment | Source(s) |

| Cyanomethyl radical (•CH₂CN) | Cyano radical (•CN) | Interstellar Medium | |

| Cyanoacetylene (HC₃N) | Methylidyne radical (CH•) | Titan's Atmosphere | |

| Excited Nitrogen (N(²D)) | Vinyl Cyanide (CH₂=CHCN) | Interstellar Medium |

This table summarizes proposed radical-mediated gas-phase formation pathways for this compound.

Cyanomethyl Radical and Cyano Radical Reactions

Atom-Molecule Reactions

The reaction of electronically excited nitrogen atoms, N(²D), with vinyl cyanide (CH₂CHCN) has been studied as a potential source of C₃H₂N₂ isomers. acs.org Experimental and theoretical studies have shown that this reaction proceeds through the addition of the N(²D) atom to the carbon-carbon double bond of vinyl cyanide, forming cyclic and linear intermediates. acs.org These intermediates can then undergo H, CN, and HCN elimination to form various products.

Theoretical calculations predict that the primary products of this reaction at a collision energy of 31.4 kJ/mol are various C₃H₂N₂ isomers formed through H-displacement channels. acs.org While this compound itself is not listed as a primary product in one study, the formation of various cyclic and linear C₃H₂N₂ isomers is significant. acs.org The reaction is complex, with multiple competing product channels. acs.org

Table 1: Predicted Branching Fractions for the Reaction N(²D) + CH₂CHCN at E_c = 31.4 kJ/mol

| Product Channel | Branching Fraction (%) |

| c-CH(N)CHCN + H | 35.0 |

| c-CHNCHCN + H | 28.1 |

| CH₂NCCN + H | 26.3 |

| c-CH₂(N)CCN (cyano-azirine) + H | 7.4 |

| trans-HNCCHCN + H | 1.6 |

| cis-HNCCHCN + H | 1.3 |

| c-CH₂(N)CH(2H-azirine) + CN | 0.02 |

| c-CH₂(N)C + HCN | 0.2 |

| Data from The Journal of Physical Chemistry A. acs.org |

Astrophysical and Prebiotic Contexts of Gas-Phase Synthesis

The atmosphere of Titan, rich in nitrogen and methane (B114726), provides a natural laboratory for the formation of complex organic molecules. arizona.edunasa.gov this compound is proposed to form in Titan's upper atmosphere through radical-mediated reactions. acs.org One of the most probable formation mechanisms is the reaction between dicyanogen (C₂N₂) and singlet methylene (B1212753) (¹CH₂). acs.org

This reaction is particularly significant as both reactants, C₂H₂ (a precursor to C₂N₂) and HCN (a precursor to CN radicals), have been identified by the Cassini mission, confirming their presence in Titan's atmosphere. acs.org The reaction is predicted to be efficient at the low temperatures (around 145 K) and pressures found in Titan's upper atmosphere. acs.org

Table 2: Key Reaction for this compound Formation in Titan's Atmosphere

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Modified Arrhenius Expression |

| C₂N₂ + ¹CH₂ → NCCH₂NC | 1.20 × 10⁻¹⁰ | k = 4.48 × 10⁻¹⁵ ± 0.017 (T/300)¹·⁸⁶² exp(-(-42.44/T)) |

| Data from ACS Earth and Space Chemistry. acs.org |

Research suggests that under these conditions, this compound could be about an order of magnitude more abundant than its isomer, malononitrile (B47326), assuming sufficient quantities of ¹CH₂. acs.org

This compound, along with other nitriles and isocyanides, is considered a potential precursor for the formation of more complex organic molecules in the interstellar medium. aanda.orgaanda.org The presence of functional groups like the nitrile (-CN) and isocyanide (-NC) makes these molecules reactive building blocks for prebiotic chemistry. frontiersin.org

The detection of various dinitrogen compounds such as cyanamide, aminoacetonitrile, and E-cyanomethanimine in the ISM points to a rich and complex nitrile chemistry. aanda.orgaanda.org The reactive nature of radicals like •CH₂CN, HC₂N, and •CN, which are precursors to this compound, further supports the idea that these species play a crucial role in the synthesis of larger, potentially biologically relevant molecules in space. aanda.orgaanda.org

Formation under Simulated Titan Atmospheric Conditions

Industrial Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound (NCCH₂NC) necessitates a thorough evaluation of synthetic methodologies to ensure economic viability, safety, and product quality. Industrial synthesis focuses on maximizing yield and purity while minimizing costs and environmental impact. The inherent reactivity and instability of this compound present unique challenges that must be addressed through careful process design and control.

Optimization of Reaction Conditions for Large-Scale Production

The optimization of reaction conditions is a critical step in developing a robust and efficient industrial process for this compound synthesis. This involves systematically adjusting various parameters to achieve the highest possible yield and purity. whiterose.ac.uk Key variables in the synthesis, which often involves the dehydration of an N-formyl precursor, include temperature, pressure, reactant concentration, and the choice of solvent and catalyst. researchgate.net

Key Optimization Parameters:

Temperature: Reaction rates are highly sensitive to temperature. For this compound, which is known to be unstable at ambient temperatures, precise temperature control is paramount to prevent decomposition and the formation of byproducts. Operations are often conducted at reduced temperatures, and the product is typically stored cold (-20°C) and used immediately.

Pressure: In reactions involving gaseous reagents or byproducts, pressure can influence reaction rates and equilibrium positions. For this compound synthesis, which may involve vacuum distillation for purification, pressure control is essential for efficient product isolation.

Concentration of Reactants: Adjusting the stoichiometry and concentration of reactants is fundamental to maximizing the conversion of starting materials and minimizing waste.

Catalyst and Solvent Selection: The choice of catalyst and solvent system can dramatically affect reaction efficiency and selectivity. The optimization process often involves screening various candidates to identify the combination that provides the best performance. whiterose.ac.uk

A common strategy for process optimization is the "One Factor At a Time" (OFAT) method, where each parameter is varied sequentially while others are held constant to determine its individual effect on the outcome. whiterose.ac.uk

Table 1: Illustrative Example of OFAT Optimization for this compound Synthesis

| Experiment # | Parameter Varied | Value | Yield (%) | Observations |

| 1 | Temperature | 0 °C | 65 | Baseline condition |

| 2 | Temperature | -10 °C | 72 | Increased yield, slower reaction |

| 3 | Temperature | 10 °C | 58 | Increased byproduct formation |

| 4 | Catalyst Loading (Fixed Temp @ -10°C) | 1.0 mol% | 72 | Baseline catalyst amount |

| 5 | Catalyst Loading (Fixed Temp @ -10°C) | 1.2 mol% | 78 | Improved yield |

| 6 | Catalyst Loading (Fixed Temp @ -10°C) | 1.5 mol% | 77 | No significant improvement |

| 7 | Reactant Conc. (Fixed Temp @ -10°C, Cat. @ 1.2 mol%) | 0.5 M | 78 | Baseline concentration |

| 8 | Reactant Conc. (Fixed Temp @ -10°C, Cat. @ 1.2 mol%) | 0.8 M | 82 | Higher throughput and yield |

This table is a hypothetical representation to illustrate the optimization process.

Advanced Reactor Technologies for Enhanced Efficiency

The choice of reactor technology is pivotal for the safe and efficient large-scale production of a reactive compound like this compound. While traditional batch reactors are common in chemical manufacturing, modern processes increasingly adopt advanced reactor systems to overcome the limitations of batch production.

Continuous Flow Reactors:

For the industrial synthesis of this compound, continuous flow reactors are a particularly advantageous technology. In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This setup offers several benefits over batch processing:

Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and precise temperature control, which is crucial for managing the exothermic nature of the synthesis and the thermal instability of the product.

Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. This is a significant safety advantage when handling highly reactive or unstable compounds.

Improved Mixing and Mass Transfer: Efficient mixing leads to more consistent reaction conditions, higher yields, and improved product purity.

Scalability and Automation: Scaling up production in a flow system can often be achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). These systems are also highly amenable to automation and computer control, leading to greater consistency and reduced operational costs.

The move towards smaller, more efficient, and often modular reactor designs in the chemical industry mirrors trends in other high-tech fields, such as the development of Small Modular Reactors (SMRs) for energy, which emphasize safety, scalability, and standardized production. blykalla.comiaea.orgnaruc.org

Table 2: Comparison of Reactor Technologies for this compound Synthesis

| Feature | Traditional Batch Reactor | Continuous Flow Reactor |

| Operation Mode | Reactants loaded, reaction proceeds, product removed | Reactants continuously fed, product continuously removed |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; high surface-area-to-volume ratio |

| Safety Profile | Higher risk due to large volume of reactive material | Inherently safer due to small reaction volume |

| Process Control | Conditions can vary over the course of the batch | Precise control over temperature, pressure, and residence time |

| Scalability | Requires larger vessels; can be complex | Achieved by longer run times or numbering-up |

| Ideal Application | Well-established, slower, less hazardous reactions | Fast, highly exothermic, or hazardous reactions |

Reactivity Profiles and Mechanistic Elucidations of Isocyanoacetonitrile

Fundamental Reactivity Modes

The chemical behavior of isocyanoacetonitrile is a composite of the individual reactivities of the isocyanide and nitrile groups, each contributing to the molecule's ability to participate in a diverse array of chemical transformations.

The isocyanide group (–N≡C) is the primary driver of this compound's versatile reactivity, exhibiting both nucleophilic and electrophilic properties. This dual character allows it to react with a wide range of chemical species.

As a nucleophile , the terminal carbon atom of the isocyanide group can donate its lone pair of electrons to an electrophile. masterorganicchemistry.com This nucleophilic nature is central to its participation in multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for the synthesis of complex molecules such as peptides and various heterocyclic systems.

Conversely, the isocyanide group can also act as an electrophile . The internal carbon atom of the isocyanide is electron-deficient and susceptible to attack by nucleophiles. libretexts.org This electrophilic character is exploited in reactions where a nucleophile adds to the isocyanide carbon, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a hallmark of isocyanide chemistry and allows this compound to engage in a broad spectrum of chemical transformations.

The nitrile group itself can participate in reactions such as hydrolysis, reduction, and cycloadditions. numberanalytics.com For instance, under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to a primary amine. Furthermore, the π-system of the nitrile group can engage in cycloaddition reactions, providing a pathway to various nitrogen-containing heterocyclic compounds. numberanalytics.comresearchgate.net The presence of the nitrile group, therefore, not only adds another layer of reactivity to this compound but also influences the behavior of the isocyanide group, leading to complex and often useful chemical transformations.

Dual Nucleophilic and Electrophilic Character of the Isocyanide Moiety

Reaction Classifications

The diverse reactivity of this compound can be broadly categorized into several key reaction types, including cycloadditions, substitutions, and interactions with radical species.

This compound is known to participate in cycloaddition reactions, a class of reactions that are highly valuable for the construction of cyclic compounds. rsc.org The isocyanide group, in particular, can undergo [4+1] cycloadditions with various conjugated systems, leading to the formation of five-membered rings. rsc.org These reactions are a cornerstone in the synthesis of heterocyclic compounds like pyrroles, imidazoles, and oxazoles. rsc.org

The nitrile group can also participate in cycloaddition reactions, such as the [2+2+2] cycloaddition with alkynes, which can be catalyzed by various transition metal complexes. rsc.org This type of reaction provides an efficient route to substituted pyridines. numberanalytics.com The ability of both functional groups to engage in cycloadditions underscores the synthetic utility of this compound as a building block for a wide range of cyclic and heterocyclic architectures.

A summary of representative cycloaddition reactions involving nitrile and isocyanide functionalities is presented below:

| Reaction Type | Reactant(s) | Product Type | Reference |

| [4+1] Cycloaddition | Isocyanide, Conjugated Diene | 5-membered Heterocycle | rsc.org |

| [2+2+2] Cycloaddition | Nitrile, 2 Alkynes | Substituted Pyridine | rsc.org |

| [3+2] Cycloaddition | Nitrile, Azide | Tetrazole | researchgate.net |

Nucleophilic substitution reactions are another important class of transformations for this compound. In these reactions, a nucleophile replaces a leaving group on the molecule. veerashaivacollege.org The methylene (B1212753) group (–CH₂–) in this compound is activated by both the adjacent nitrile and isocyanide groups, making the hydrogen atoms acidic and susceptible to deprotonation. The resulting carbanion can then act as a nucleophile in substitution reactions.

Furthermore, while not a direct substitution on the this compound molecule itself, the cyanide ion (CN⁻), which can be conceptually related to the nitrile group, is a classic nucleophile in substitution reactions with alkyl halides to form nitriles. chemistrystudent.comlibretexts.org

The study of this compound's interactions with radical species is particularly relevant in the context of astrochemistry, where such reactions are thought to play a role in the formation of complex organic molecules in interstellar environments. aanda.org Radicals are highly reactive species with an unpaired electron, and their reactions with this compound can lead to a variety of products. jhuapl.edu

For example, the reaction of cyano radicals (•CN) with molecules containing carbon-carbon double bonds can lead to the formation of dinitriles. acs.org Theoretical studies have also proposed that this compound can be formed in the upper atmosphere of Titan through radical-mediated reactions, specifically the reaction of cyanogen (B1215507) (C₂N₂) with the methylene radical (¹CH₂). researchgate.netacs.org The rate coefficient for this reaction has been calculated, suggesting it is a plausible formation pathway under Titan's atmospheric conditions. researchgate.netacs.org

The interaction of isocyanides with heteroatom radicals can also lead to the formation of imidoyl radicals, which are key intermediates in various synthetic transformations, including cyclizations to form nitrogen-containing heterocycles. beilstein-journals.org

A summary of key radical reactions and their significance is provided below:

| Radical Species | Reaction Type | Significance | Reference(s) |

| Cyano Radical (•CN) | Addition | Formation of dinitriles in interstellar environments | acs.org |

| Methylene Radical (¹CH₂) | Addition to C₂N₂ | Proposed formation pathway of this compound in Titan's atmosphere | researchgate.netacs.org |

| Heteroatom Radicals | Addition to Isocyanide | Formation of imidoyl radicals for synthesis of N-heterocycles | beilstein-journals.org |

Interactions with Radical Species

Reactions with Cyano Radicals and Dinitrile Formation

The reactivity of this compound and related nitrile compounds is significantly influenced by interactions with cyano radicals (•CN), which are ubiquitous in environments like the interstellar medium (ISM) and Titan's atmosphere. nih.govaanda.org Reactions involving cyano radicals are crucial pathways for the formation of larger, more complex dinitriles. For instance, this compound itself can be formed from the reaction between a cyanomethyl radical (•CH2CN) and a cyano radical (•CN). aanda.orgaanda.org

Studies on analogous reactions, such as the interaction between cyano radicals and cyanoethene (CH2CHCN), provide insight into dinitrile synthesis. These reactions predominantly proceed through pathways that lead to the formation of various dinitrile isomers. nih.govacs.org Experimental and theoretical investigations have demonstrated that the reaction of •CN with cyanoethene results in the formation of but-2-enedinitrile (B8808095) (in both E- and Z-isomers) and, to a lesser extent, 1,1-dicyanoethene. nih.govacs.org The reaction leading to maleonitrile (B3058920) (E-NC-CH=CH-CN) is considered an efficient formation route. aanda.org These findings underscore the role of cyano radicals in chain-elongation reactions that build dinitrile structures from simpler nitrile precursors. While some reaction pathways could theoretically produce malononitrile (B47326), they are often hindered by energy barriers, making them less feasible under the low-temperature conditions of cold interstellar clouds. aanda.org

H-Displacement Pathways in Radical Reactions

A dominant mechanism in the reaction between cyano radicals and unsaturated hydrocarbons, including nitriles, is the H-displacement or H-elimination channel. nih.govacs.orgresearchgate.net This pathway is characterized by the initial addition of the cyano radical to a carbon atom in the target molecule, followed by the elimination of a hydrogen atom. researchgate.net

In the reaction of •CN with cyanoethene, the process is initiated by the barrierless attack of the cyano radical on the molecule's carbon-carbon double bond. nih.govacs.org This addition forms an energized intermediate adduct. Subsequently, this complex stabilizes by ejecting a hydrogen atom, leading to the formation of a stable dinitrile product, such as E- and Z-but-2-enedinitrile. nih.govacs.org This H-displacement channel has been confirmed to be the primary pathway at room temperature and even at lower temperatures like 195 K. nih.govresearchgate.net The efficiency of this mechanism makes it a key process in astrochemical models for the synthesis of complex nitrogen-bearing organic molecules. acs.org

Reaction Kinetic and Thermodynamic Studies

Application of Transition State Theory (VTST)

Variational Transition State Theory (VTST) is a powerful computational method used to calculate the rate constants of chemical reactions with greater accuracy than conventional Transition State Theory (TST). srneclab.czscispace.com In TST, the reaction rate is calculated based on the flux of molecules passing through a single, fixed "dividing surface" located at the saddle point of the potential energy surface. srneclab.cz VTST improves upon this by optimizing the location of this dividing surface along the reaction coordinate to minimize the calculated rate constant. srneclab.czscispace.com This "variational" optimization identifies the true dynamical bottleneck of the reaction, providing a more rigorous upper bound to the exact reaction rate. srneclab.czscispace.com

VTST methods are particularly valuable for gas-phase reactions, including those involving radical species relevant to the chemistry of this compound. srneclab.cz The theory has been successfully tested against accurate quantum mechanical results for numerous reactions, often yielding rate constants accurate to within 50%. srneclab.cz For complex reactions like those forming nitriles and dinitriles in astrochemical environments, VTST, combined with calculations of the potential energy surface and tunneling corrections, provides essential data for kinetic models. researchgate.net It allows for the prediction of reaction kinetics over a wide range of temperatures and pressures, which is critical for understanding the formation of molecules like this compound in diverse conditions. researchgate.net

RRKM Statistical Calculations for Branching Ratios

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical model used to describe the rates of unimolecular reactions. acs.orgwvu.edu It is frequently employed to predict product branching ratios, which define the proportion of different products formed from a single energized reactant intermediate. nih.govresearchgate.netacs.org The theory calculates the microcanonical rate constant, k(E), for a specific reaction channel as a function of the total energy (E) of the system. acs.org This is achieved by considering the statistical distribution of energy among the vibrational and rotational modes of the reactant molecule and the transition state. wvu.edu

In the context of this compound and related compounds, RRKM calculations are indispensable for interpreting complex reaction networks. For example, in the reaction between cyano radicals and cyanoethene, RRKM calculations performed on the computed potential energy surface are used to derive the branching ratios for the formation of different dinitrile isomers under various temperature and pressure conditions. nih.govresearchgate.net Similarly, for the reaction of electronically excited nitrogen atoms with vinyl cyanide, RRKM calculations predict the branching fractions for numerous competing product channels, primarily involving H-elimination. acs.org These statistical calculations provide quantitative predictions that are crucial for understanding which reaction pathways will dominate and which products will be most abundant. acs.org

Table 1: Predicted Product Branching Fractions for the N(2D) + CH2CHCN Reaction This table illustrates the application of RRKM theory to a related nitrile reaction, showing the calculated branching fractions (BFs) for various H-displacement channels at a collision energy (Ec) of 31.4 kJ/mol, as predicted by theoretical calculations.

| Product Channel | Product Species | Branching Fraction (%) |

| H-displacement | c-CH(N)CHCN + H | 35.0 |

| H-displacement | c-CHNCHCN + H | 28.1 |

| H-displacement | CH2NCCN + H | 26.3 |

| H-displacement | c-CH2(N)CCN + H | 7.4 |

| H-displacement | trans-HNCCHCN + H | 1.6 |

| H-displacement | cis-HNCCHCN + H | 1.3 |

| CN Elimination | c-CH2(N)CH + CN | 0.02 |

| HCN Elimination | c-CH2(N)C + HCN | 0.2 |

| Data sourced from theoretical calculations reported in reference acs.org. |

Energy Dependence of Product Branching Ratios

The distribution of products in a chemical reaction, described by the branching ratio, is often highly dependent on the collision energy of the reactants. taylorandfrancis.comuni-kassel.de While branching ratios may be relatively constant in some systems, they can change significantly over a wide range of energies, particularly in barrierless reactions governed by long-range interactions. uni-kassel.de Studying this energy dependence provides deep insight into the underlying reaction dynamics. taylorandfrancis.com

At low energies or temperatures, reaction pathways with the lowest energy barriers are favored. However, as the collision energy increases, new reaction channels that were previously inaccessible due to higher energy barriers can become open. acs.org For example, in studies of the reaction between cyano radicals and ethene, the formation of the isocyanoethene isomer was observed only at high collision energies, indicating that its formation pathway is endothermic or has a significant energy barrier. nih.govresearchgate.net Similarly, theoretical RRKM calculations are performed at specific collision energies and temperatures to predict how branching fractions will change under different conditions. acs.org This energy dependence is a critical factor in determining the final product distribution in complex chemical environments where temperatures and reactant energies can vary widely. researchgate.netacs.org

Applications of Isocyanoacetonitrile in Advanced Organic Synthesis

Isocyanide-Based Multicomponent Reactions (IMCRs)

Mechanism-Driven Design in IMCRs

The synthetic utility of isocyanoacetonitrile is deeply rooted in its inherent reactivity, stemming from its ability to act as both a nucleophile and an electrophile. This dual character makes it an excellent participant in various multicomponent reactions, such as the Ugi and Passerini reactions . These reactions are often precursors to, or components of, Isocyanide-Mediated Cascade Reactions (IMCRs) or similar complex transformations.

Understanding the reaction mechanisms is crucial for designing efficient synthetic routes. For instance, in the synthesis of thiazoles, the mechanism involving isocyanoacetates (and by extension, this compound) typically involves the thioformylation of a metallated isocyanoacetate, followed by an intramolecular 1,1-addition of the tautomeric enethiol to the isonitrile group orgsyn.org. This mechanistic insight allows chemists to control reaction pathways and optimize conditions for desired product formation, embodying the principles of mechanism-driven design in cascade reactions.

Strategic Synthesis of Bioactive Scaffolds and Molecular Libraries

This compound is instrumental in the strategic synthesis of diverse molecular architectures, including those relevant to bioactive scaffolds and the generation of molecular libraries for drug discovery.

Generation of Oxazole (B20620) Derivatives

This compound is recognized for its utility in the formation of oxazole derivatives . While specific examples detailing the direct synthesis of oxazoles using this compound are less prevalent in the reviewed literature compared to other heterocycles, the analogous reactions of isocyanoacetates provide a strong precedent. The synthesis of thiazoles from isocyanoacetates, for example, is mechanistically similar to the formation of oxazoles via the acylation of metallated isonitriles with acid chlorides or anhydrides orgsyn.org. Furthermore, research into the catalytic asymmetric α-addition of isocyanides to alkylidene malonates has demonstrated the potential for achieving high yields (up to 99%) and excellent enantioselectivities (up to 96% ee) in the synthesis of 2-alkyl-5-aminooxazoles researchgate.net. This suggests that this compound, with appropriate catalytic systems and reaction partners, could similarly be employed to access functionalized oxazole systems.

Synthesis of Thiazole (B1198619) Compounds

The condensation of this compound with thiono esters is a well-established route for synthesizing thiazole compounds orgsyn.org. This reaction provides access to thiazoles substituted at the 4-position with electron-withdrawing groups. For example, the reaction of α-isocyanoacetonitrile with O-ethyl thioformate yields the corresponding cyano analog in 23% yield. However, the inherent instability of this compound, which decomposes rapidly above -45°C, can hamper its synthetic utility and lead to lower yields compared to more stable isocyanides like ethyl isocyanoacetate orgsyn.org. Nevertheless, specific processes have been developed for thiazole preparation using this compound or related isocyanoloweralkanoates in the presence of a base google.com.

Table 1: Selected Thiazole Synthesis Yields Using this compound Derivatives

| Reactants | Product Type | Yield (%) | Notes | Reference(s) |

| α-Isocyanoacetonitrile + O-ethyl thioformate | Cyano analog of thiazole | 23 | Instability of this compound hampers utility | orgsyn.org |

| Ethyl isocyanoacetate + Thiono esters | Ethyl thiazole-4-carboxylate | 23–65 | General method for thiazoles substituted at the 4-position | orgsyn.org |

| This compound or isocyanoloweralkanoate | Thiazoles | (Good) | Process described, specific yields not detailed in snippet | google.com |

Formation of Pyrrole (B145914) Structures

This compound is a valuable precursor for the synthesis of pyrrole structures, particularly those bearing a cyano group at the 2-position. A notable method involves the base-promoted condensation of α,β-unsaturated sulfones with this compound, which affords 2-cyano-3,4-substituted pyrroles in good yields capes.gov.brresearchgate.net. This approach provides access to pyrroles with unusual substitution patterns and is considered a convenient and flexible route researchgate.net. The Barton–Zard pyrrole synthesis, which commonly employs ethyl isocyanoacetate, can also be adapted, with α-isocyanoacetonitrile yielding cyano-substituted pyrrole derivatives researchgate.net.

Theoretical and Computational Chemistry of Isocyanoacetonitrile

Quantum Chemical Characterization of Structure and Electronic Properties

High-level ab initio methods are employed to achieve highly accurate descriptions of molecular properties. For isocyanoacetonitrile, calculations at the MP2/aug-cc-pVQZ level of theory have been instrumental in determining its dipole moment components. These calculations yielded a dipole moment of D and D aanda.org. Such high-level ab initio calculations, including methods like MP2 and coupled-cluster variants such as CCSD(T)-F12, are vital for providing a robust theoretical foundation for spectroscopic assignments and for understanding subtle electronic effects nih.govuwa.edu.auweizmann.ac.ilarxiv.org. These methods are known for their ability to capture electron correlation effects, leading to accurate predictions of molecular geometries and properties d-nb.info.

Density Functional Theory (DFT) offers a computationally efficient yet accurate approach to investigating molecular structures and electronic properties wikipedia.orgnih.gov. For this compound, DFT has been utilized in conjunction with various functionals and basis sets to predict key spectroscopic parameters. For instance, the B3PW91 method, combined with a 6-311++G(3df, 2pd) basis set, was employed on an MP2-optimized structure to calculate the nuclear quadrupole coupling tensor aanda.org. Additionally, B3LYP calculations with augmented basis sets have been used to determine rotational and quartic centrifugal distortion parameters, which are essential for modeling its rotational spectrum aanda.org. DFT methods are broadly applied in chemistry and physics for their favorable price/performance ratio compared to traditional wave function-based methods, enabling the study of larger systems with sufficient accuracy nih.govorientjchem.orgresearchgate.net.

The analysis of molecular orbitals (MOs) and electron density distribution provides deeper insights into chemical bonding and electronic interactions within a molecule huntresearchgroup.org.ukmdpi.comutwente.nl. While detailed computational analyses of the molecular orbitals and electron density distribution specifically for this compound are not extensively detailed in the provided literature snippets, its structural characterization reveals important symmetry information. This compound possesses a single symmetry plane, indicating a point group symmetry . Standard quantum chemical calculations provide tools like Natural Population Analysis (NPA) and Electron Localization Function (ELF) analysis, which are used to understand charge distribution and bonding characteristics mdpi.com. Techniques such as examining the Laplacian of the electron density or performing electron density difference map (EDDM) analyses are also common for characterizing electronic structure and bonding researchgate.netutwente.nl.

Density Functional Theory (DFT) Studies

Spectroscopic Parameter Prediction and Validation

Accurate spectroscopic parameters are crucial for identifying molecules in astronomical observations and for understanding their behavior in various environments. Computational methods play a significant role in predicting and validating these parameters.

The rotational spectrum of this compound has been experimentally measured and theoretically modeled to provide accurate frequency predictions. Studies have reported measurements in the frequency range of 150–660 GHz using specialized spectrometers aanda.orgaanda.org. These experimental data, combined with high-level theoretical calculations, have allowed for the determination of rotational parameters for both the ground and first vibrational excited states aanda.orgnih.govaanda.org. The resulting accurate frequency predictions are vital for astrophysical searches, enabling the identification of this compound in interstellar clouds aanda.orgnih.gov.

Nuclear quadrupole coupling constants (NQCCs) are sensitive probes of the electronic environment around nuclei with a spin greater than 1/2, such as the ¹⁴N nucleus present in this compound. Computational methods, particularly those based on the method developed by Bailey, have been shown to provide accurate predictions for these constants aanda.orgaanda.orgresearchgate.net. For this compound, the diagonal elements of the ¹⁴N nuclear quadrupole coupling tensor have been calculated. These theoretical predictions generally show good agreement with experimental values, reinforcing the reliability of the computational approaches used nih.govaanda.org.

Table 1: Dipole Moment Components of this compound

| Component | Value (Debye) | Level of Theory |

| 0.15 | MP2/aug-cc-pVQZ | |

| 3.86 | MP2/aug-cc-pVQZ |

Table 2: Diagonal Elements of the ¹⁴N Nuclear Quadrupole Coupling Tensor for this compound

| Component | Value (MHz) | Uncertainty (MHz) |

| -2.377 | ±0.15 | |

| 1.552 | ±0.10 | |

| -0.827 | ±0.05 |

Theoretical Support for Experimental Spectroscopic Data

Computational chemistry plays a vital role in providing theoretical support for experimental spectroscopic data of this compound nih.govacs.orgresearchgate.net. Studies have employed ab initio methods, such as MP2/6-31G**, to calculate its structure and relative energies, comparing them with related molecules like malonodinitrile and diisocyanomethane astrochymist.org. Furthermore, computational analyses are integral to interpreting experimental results from techniques like rotational spectroscopy, as demonstrated in studies involving this compound astrochymist.org. These theoretical investigations offer a foundation for understanding the molecular properties revealed by experimental measurements astrochymist.org.

Reaction Mechanism Modeling and Simulation

Computational methods are extensively used to model and simulate the reaction mechanisms involving this compound, contributing significantly to fields such as astrochemistry.

Computational Elucidation of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways leading to the formation of this compound dntb.gov.uaacs.org. A primary formation pathway computationally identified involves the reaction between dinitrogen (C₂N₂) and the methylene (B1212753) radical (¹CH₂) dntb.gov.ua. This mechanism is considered the most probable route for this compound synthesis under specific atmospheric conditions, such as those found in Titan's upper atmosphere dntb.gov.ua. Other proposed mechanisms include reactions involving cyanoacetylene (B89716) (HC₃N) and methylidyne (CH) radicals, contributing to a comprehensive understanding of its synthesis under various environmental conditions .

Determination of Kinetic and Thermodynamic Parameters of Reactions

The quantitative understanding of reaction mechanisms is supported by the computational determination of kinetic and thermodynamic parameters dntb.gov.uaacs.org. For the significant formation pathway C₂N₂ + ¹CH₂, → NCCH₂NC, a rate coefficient of 1.20 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ has been computationally derived dntb.gov.ua. This is often expressed via modified Arrhenius equations, such as k = 4.48 × 10⁻¹⁵ (T/300)¹·⁸⁶² exp(−(−42.44/T)) cm³ molecule⁻¹ s⁻¹ dntb.gov.ua. Advanced theoretical techniques, including Variational Transition State Theory (VTST) and RRKM simulations, are employed to calculate these parameters across relevant temperature ranges (e.g., 80–200 K) and pressures dntb.gov.uaacs.org. Thermodynamic function values are also computed using methods like Maxwell–Boltzmann quantum theory dntb.gov.ua.

Table 1: Kinetic Parameters for a Key Formation Pathway of this compound

| Reaction Pathway | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Modified Arrhenius Expression | Conditions | Reference(s) |

| C₂N₂ + ¹CH₂ → NCCH₂NC | 1.20 × 10⁻¹⁰ | k = 4.48 × 10⁻¹⁵ (T/300)¹·⁸⁶² exp(−(−42.44/T)) | Titan-like atmosphere (80–200 K, low P) | dntb.gov.ua |

Benchmarking of Computational Methods for this compound Systems

Ensuring the accuracy of computational predictions for this compound systems necessitates rigorous benchmarking of theoretical methods dntb.gov.uaacs.org. A notable study involved evaluating fourteen different Density Functional Theory (DFT) methods against high-level coupled-cluster (CCSD(T)-F12) calculations. This benchmarking process aimed to identify methods that accurately reproduce molecular geometries under conditions relevant to Titan's upper atmosphere, thereby validating the computational frameworks used for mechanistic and kinetic studies dntb.gov.ua. Such validation is crucial for the reliability of theoretical models in chemical research dntb.gov.uaacs.org.

Advanced Computational Methodologies

Modeling of Excited States and Dynamics

While computational chemistry offers powerful tools for investigating molecular behavior, specific research detailing the modeling of excited states and dynamics for this compound was not identified within the analyzed literature. Although general discussions on photodynamics and UV/Vis spectroscopy in related chemical contexts exist dntb.gov.ua, direct computational studies focusing on the excited-state properties or dynamic processes of this compound were not found. This area represents a potential avenue for future computational investigations.

Compound List:

this compound

Simulations of Non-Equilibrium Processes and Rare Events

Computational simulations play a crucial role in understanding the complex reaction pathways and chemical transformations that molecules like this compound undergo, particularly under extraterrestrial conditions. Studies have investigated the potential gas-phase synthesis of this compound under the atmospheric conditions of Titan acs.org. These investigations employ theoretical methods such as Variational Transition State Theory (VTST) and Rice–Ramsperger–Kassel–Marcus (RRKM) simulations to elucidate kinetically favorable reaction mechanisms acs.org. Such simulations are performed across a range of temperatures, typically from 80 K to 200 K, and pressures, from approximately 9.87 × 10⁻¹⁰ atm to 2.0 atm, to mimic Titan's upper atmospheric environment acs.org. These simulations aim to identify reaction pathways, such as the reaction between C₂N₂ and ¹CH₂, that can lead to the formation of this compound, providing rate coefficients and insights into the dynamics of these processes under non-equilibrium or specific environmental conditions acs.org.

Development of Novel Computational Approaches for Isocyanide Chemistry

Advancements in computational chemistry are vital for accurately characterizing the properties and reactivity of this compound and other isocyanide compounds. Benchmarking studies are essential for identifying reliable computational methods. For instance, a study evaluated fourteen different Density Functional Theory (DFT) methods to determine which best reproduces high-level reference calculations (e.g., CCSD(T)-F12) for geometry optimization under various temperature and pressure conditions relevant to atmospheric chemistry acs.org. Furthermore, ab initio methods, such as MP2/6-31G**, have been employed to calculate the structure and relative energies of this compound, facilitating comparisons with related molecules like malonodinitrile and diisocyanomethane researchgate.net.

The field also benefits from the development of novel computational approaches for exploring reaction pathways and identifying transition states. Automated methods, including those that utilize chemical dynamics simulations and iterative trajectory ensembles, are being refined to efficiently map potential energy surfaces and discover reaction mechanisms researchgate.netresearchgate.net. These advancements in computational techniques are crucial for building comprehensive reaction networks and kinetic models applicable to the study of isocyanide chemistry, enabling a deeper understanding of molecular transformations.

Key Formation Pathway for this compound

| Reaction Mechanism | Reactants | Product | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Conditions |

| R2 (C₂N₂ + ¹CH₂) | C₂N₂ + ¹CH₂ | This compound | 1.20 × 10⁻¹⁰ | Titan's upper atmosphere (80–200 K, 9.87 × 10⁻¹⁰ to 2.0 atm) acs.org |

| Arrhenius Expression (for R2) | k = 4.48 × 10⁻¹⁵ exp(198.5/T) | Temperature (T) dependent acs.org |

Note: The Arrhenius expression provided in the source includes a term ± 0.017(T/300)⁻¹⁵, which has been simplified for clarity in this table.

List of Compounds Mentioned:

Acetonitrile (CH₃CN)

C₂N₂

¹CH₂

¹HCCN

HCN

HNC

this compound (NCCH₂NC)

N(²D) atoms

Diisocyanomethane

Cyano radicals (CN)

Vinyl cyanide (CH₂CHCN)

Astrochemical and Prebiotic Chemical Investigations of Isocyanoacetonitrile

Detection and Abundance in Extraterrestrial Environments

The search for and characterization of organic molecules in space are crucial for understanding the chemical evolution of the universe and the potential for life beyond Earth. Isocyanoacetonitrile, with its nitrogen-rich structure, is a candidate molecule for investigation in various extraterrestrial settings.

The interstellar medium (ISM) is a vast reservoir of gas and dust where stars and planets form. Numerous organic molecules have been detected in the ISM, providing insights into the chemical processes occurring in these regions. While many nitriles and related compounds have been identified, the direct detection of this compound in the ISM remains challenging. Studies have identified molecules like malononitrile (B47326) (NCCH₂CN) as target species for investigation in interstellar clouds researchgate.net. Research suggests that this compound could potentially be present, possibly in abundances comparable to or even exceeding that of malononitrile under specific conditions, such as the presence of sufficient methylene (B1212753) (¹CH₂) researchgate.net. However, the lack of comprehensive spectroscopic data for this compound has been a limiting factor in its definitive astronomical identification researchgate.net. Ongoing efforts in laboratory spectroscopy aim to provide the necessary data to facilitate its detection in future astronomical surveys.

Planetary atmospheres, particularly those of icy moons and planets, can serve as unique chemical laboratories. Saturn's moon Titan is a prime target for such investigations due to its dense, nitrogen-rich atmosphere with significant amounts of methane (B114726) and complex organic chemistry researchgate.netrit.edujussieu.fr.

Recent studies have focused on the potential gas-phase synthesis of this compound and related molecules, such as malononitrile, within Titan's upper atmosphere researchgate.netcolab.wsresearchgate.netnasa.gov. These models propose that reactions involving species like acetylene (B1199291) (C₂H₂) and hydrogen cyanide (HCN), both confirmed to be present in Titan's atmosphere researchgate.net, could lead to the formation of this compound researchgate.net. One study suggests that this compound might be approximately one order of magnitude more abundant than malononitrile under certain conditions, contingent on the availability of ¹CH₂ researchgate.net. The inclusion of these proposed synthesis pathways for molecules like this compound is considered important for refining photochemical models of Titan's atmosphere researchgate.netcolab.ws. While direct observational evidence for this compound in Titan's atmosphere is still being sought, these modeling efforts highlight its potential presence and significance in its complex chemical environment nasa.gov.

Search for this compound in the Interstellar Medium

Role in the Formation of Complex Organic Molecules in Space

The chemical reactivity and structural characteristics of this compound suggest its potential as a precursor in the abiotic synthesis of more complex organic molecules, particularly nitrogen-rich compounds.

This compound, possessing both nitrile (-CN) and isocyano (-NC) functional groups, is a reactive molecule that can participate in various chemical transformations. In the context of Titan's atmosphere, it is theorized that this compound, along with malononitrile, could act as precursors to more complex, nitrogen-rich organic molecules researchgate.netcolab.ws. These complex molecules are thought to play a role in the formation of the characteristic organic haze layers observed in Titan's atmosphere researchgate.netcolab.wsresearchgate.net. The presence of multiple nitrogen atoms within its structure makes it a valuable building block for nitrogenous organic compounds, which are fundamental to life as we know it.

Atmospheric aerosols, tiny particles suspended in the air, are formed through various chemical and physical processes. In planetary atmospheres like Titan's, organic molecules are key constituents of these aerosols researchgate.netepj-conferences.orgnih.gov. Studies modeling the chemistry of Titan's upper atmosphere suggest that molecules like this compound could contribute to the formation of these aerosols researchgate.netcolab.ws. The proposed synthesis pathways indicate that these molecules, through further reactions and polymerization, could form larger organic species that eventually aggregate into atmospheric haze particles researchgate.netcolab.ws. Understanding the role of such molecules in aerosol formation is crucial for accurately modeling the atmospheric chemistry and evolution of celestial bodies like Titan.

Precursor Pathways to N-Rich Organic Compounds

Implications for Origins of Life Studies

The presence and chemical behavior of molecules like this compound in extraterrestrial environments have significant implications for understanding the origins of life.

The study of prebiotic chemistry aims to unravel the chemical pathways that could have led to the emergence of life from simple inorganic and organic precursors. Molecules that can readily form complex nitrogen-containing compounds are of particular interest, as nitrogen is a key element in biomolecules such as amino acids and nucleic acids nih.gov. This compound, with its potential to form N-rich organic molecules, fits this profile researchgate.netcolab.wsnasa.gov.

The research into the synthesis of malononitrile and this compound in Titan's atmosphere is relevant to prebiotic chemistry because these molecules are considered reactive intermediates that could participate in the formation of fundamental building blocks for life, such as nucleobases and nucleosides researchgate.netnasa.gov. While direct evidence of this compound on early Earth or other potentially life-bearing worlds is yet to be established, its proposed formation in environments like Titan suggests that such reactive organic precursors might be common in the cosmos researchgate.netnasa.gov. The broader context of origins of life research highlights the importance of identifying and understanding the chemical pathways that can lead from simple molecules to the complex systems characteristic of life mdpi.comresearchoutreach.orgnih.govresearchgate.nettempleton.org. This compound represents one such molecule whose study contributes to this overarching scientific quest.

Potential Role in Prebiotic Heterocycle Formation

This compound is identified as a vital precursor in the synthesis of a diverse array of complex organic molecules and heterocyclic compounds . Its chemical structure, featuring both nucleophilic and electrophilic characteristics, allows it to participate in various chemical transformations, including cycloaddition and substitution reactions . Notably, it is a key component in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in constructing biologically relevant structures like oxazoles, thiazoles, pyrroles, and imidazoles .

Studies exploring the chemical environments of celestial bodies like Titan have proposed plausible gas-phase synthesis mechanisms for this compound under its upper atmospheric conditions titanexploration.comresearchgate.netacs.orgnasa.govrsc.org. These investigations suggest that this compound can be formed through reactions involving species detected or predicted in Titan's atmosphere, such as the reaction between cyanogen (B1215507) (C₂N₂) and methylene (¹CH₂) researchgate.netacs.orgresearchgate.netresearchgate.net. Research indicates that this compound may be approximately an order of magnitude more abundant than malononitrile in Titan's atmosphere, contingent on sufficient ¹CH₂ concentrations acs.org. The identified formation mechanisms and rate coefficients are crucial for understanding the potential for organic molecule synthesis in extraterrestrial atmospheres titanexploration.comresearchgate.netacs.orgnasa.govresearchgate.netresearchgate.net.

Table 1: Proposed Formation Mechanisms and Rate Coefficients for this compound

| Reaction Mechanism | Reactants | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Conditions | Reference |

| R2 | C₂N₂ + ¹CH₂ | 1.20 × 10⁻¹⁰ | Specific pressure and temperature profiles | titanexploration.comacs.orgresearchgate.netresearchgate.net |

| N(²D) + CH₂CHCN | N(²D) + Vinyl Cyanide | Estimated: 2.3 × 10⁻¹⁰ exp(−503/T) | Titan's stratosphere temperature (175 K) | acs.org |

(Note: Rate coefficients are often temperature-dependent, with modified Arrhenius expressions provided in detailed studies.)

Furthermore, this compound is considered a candidate for detection in the interstellar medium (ISM), where it could serve as a precursor to various nitriles . The presence and reactivity of such molecules in extraterrestrial environments are fundamental to understanding the chemical pathways that could lead to the building blocks of life titanexploration.comresearchgate.netacs.orgnasa.govastrobiology.com.

Linkages to the Synthesis of Nucleobases and Nucleosides

The significance of this compound in prebiotic chemistry is closely linked to its role as a precursor to heterocyclic compounds, which are foundational to the synthesis of nucleobases and nucleosides researchgate.netacs.orgnasa.govastrobiology.com. Malononitrile, a closely related molecule, has been highlighted for its crucial role in the synthesis of heterocyclic compounds and its potential contribution to the formation of nucleobases and nucleosides in a pre-RNA world titanexploration.comresearchgate.netacs.orgnasa.govastrobiology.com. Given the similar chemical functionalities and proposed formation pathways, this compound is also implicated in these prebiotic synthetic routes.

Research exploring the conditions in Titan's atmosphere suggests that molecules like malononitrile and, by extension, this compound, could form and persist in environments conducive to prebiotic chemistry titanexploration.comresearchgate.netacs.orgnasa.govastrobiology.com. The ability of these compounds to participate in the formation of complex heterocyclic structures is a key aspect of the "RNA world" hypothesis, which posits that RNA preceded DNA and proteins in the early stages of life researchgate.netacs.orgnasa.govastrobiology.com. While direct experimental evidence detailing the conversion of this compound specifically into canonical nucleobases or nucleosides is still an active area of research, its established role in forming the heterocyclic scaffolds that comprise these vital biomolecules underscores its importance in astrobiological and prebiotic chemical studies researchgate.netacs.orgnasa.govastrobiology.com.

Compound List:

this compound (NCCH₂NC)

Malononitrile (NCCH₂CN)

Cyanogen (C₂N₂)

Methylene (¹CH₂)

Vinyl Cyanide (CH₂CHCN)

Hydrogen Cyanide (HCN)

Cyanide radical (CN)

Cyanomethyl radical (CH₂CN)

Hydrogen Isocyanide (HNC)

Nitrogen atom (N(²D))

Q & A

Q. What spectroscopic methods are most effective for characterizing isocyanoacetonitrile, and how should experimental parameters be optimized?

Rotational spectroscopy is the primary method for analyzing this compound's structural and electronic properties. Key parameters include its rotational constants (e.g., , ) and nuclear quadrupole coupling constants. For example, discrepancies between experimental and calculated values (e.g., vs. ) highlight the need to calibrate computational models (e.g., CCSD(T) with anharmonic corrections) against high-resolution experimental data . Ensure microwave or millimeter-wave setups achieve sub-MHz resolution to resolve hyperfine splitting caused by nitrogen nuclei.

Q. How can this compound be synthesized in laboratory settings, and what purity controls are critical?

this compound is synthesized via gas-phase reactions involving cyanides or isocyanides. A validated approach involves reacting methyl isocyanide (CH3NC) with hydrogen cyanide (HCN) under controlled pressure (1–10 mbar) and low temperatures (20–50 K) to mimic interstellar conditions. Purity is assessed using gas chromatography coupled with mass spectrometry (GC-MS), with attention to eliminating isomers like malononitrile (NC-CH2-CN) via fractional distillation .

Q. What computational models best predict the stability and reactivity of this compound in astrochemical environments?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level effectively predicts molecular geometry, while coupled-cluster (CCSD(T)) calculations refine rotational constants and dipole moments. For reactivity, use kinetic models (e.g., Master Equation Analysis) to simulate gas-phase reactions in Titan-like atmospheres, incorporating barriers and tunneling effects for pathways like HCN + CH2NC → NCCH2NC .

Advanced Research Questions

Q. How can contradictions between experimental and calculated rotational parameters be resolved?

Discrepancies in parameters like (-2.596 calc. vs. -2.377 exp.) arise from neglected anharmonic vibrations or electron correlation effects. Mitigate this by:

Q. What experimental designs are optimal for detecting this compound in Titan’s atmosphere?

Deploy a multi-method approach:

- Lab simulations : Use photochemical reactors with CH4/N2 mixtures irradiated by UV to replicate Titan’s upper atmosphere. Monitor products via time-resolved FTIR spectroscopy.

- Observational strategies : Prioritize millimeter-wave surveys targeting rotational transitions (e.g., 85–110 GHz) predicted by high-accuracy catalogs. Cross-reference with Cassini-Huygens legacy data to rule out overlapping signals from more abundant nitriles .

Q. How do competing reaction pathways influence the abundance of this compound in prebiotic environments?

Kinetic modeling reveals that NCCH2NC formation competes with malononitrile (NC-CH2-CN) via pathways like:

- Pathway A : CH2NC + HCN → NCCH2NC (barrier: 15 kJ/mol, tunneling-dominated).

- Pathway B : CH2CN + HNC → NC-CH2-CN (barrier: 25 kJ/mol). Use sensitivity analysis to identify dominant pathways under varying pressures (0.1–10 mbar) and temperatures (50–150 K). Experimental validation requires isotopic tracing (e.g., -HCN) to track product distributions .

Methodological Guidance for Data Interpretation

Q. How should researchers address non-detection of this compound in astrophysical surveys?

- Upper limit constraints : Calculate column density limits using radiative transfer models (e.g., RADEX) and compare with laboratory-derived Einstein coefficients.

- Isomer discrimination : Use quantum-chemical calculations to predict distinct spectral signatures (e.g., hyperfine splitting patterns) between NCCH2NC and NC-CH2-CN .

Q. What statistical frameworks are suitable for analyzing uncertainties in rotational spectroscopy data?

Apply Bayesian inference to quantify parameter uncertainties (e.g., Markov Chain Monte Carlo sampling for rotational constants). Report 95% confidence intervals for fitted parameters like and , ensuring error propagation accounts for instrumental resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.